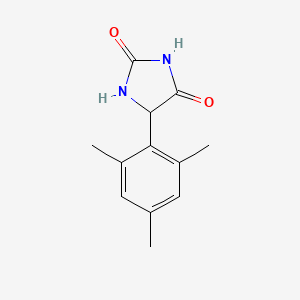

5-(2,4,6-Trimethylphenyl)imidazolidine-2,4-dione

Descripción

5-(2,4,6-Trimethylphenyl)imidazolidine-2,4-dione is a hydantoin derivative characterized by a 2,4,6-trimethylphenyl substituent at the 5-position of the imidazolidine-2,4-dione core. This compound is commercially available as a chemical building block (Ref: 3D-EDA17943) and is utilized in pharmaceutical and materials research due to its structural versatility . The trimethylphenyl group enhances steric bulk and lipophilicity, which may influence solubility and binding interactions in biological systems.

Propiedades

IUPAC Name |

5-(2,4,6-trimethylphenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-6-4-7(2)9(8(3)5-6)10-11(15)14-12(16)13-10/h4-5,10H,1-3H3,(H2,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVIZOUKNMRFWJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2C(=O)NC(=O)N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4,6-Trimethylphenyl)imidazolidine-2,4-dione typically involves the reaction of mesitylene (1,3,5-trimethylbenzene) with urea and formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazolidine-2,4-dione ring. The reaction conditions often include heating the mixture to a temperature of around 100-120°C and maintaining the pH at an acidic level (pH 4-5) to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pH, and can handle larger volumes of reactants. The use of catalysts, such as acidic resins, can also enhance the reaction efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions

5-(2,4,6-Trimethylphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.

Reduction: Reduction reactions can convert the imidazolidine-2,4-dione ring to imidazolidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrogen atoms on the imidazolidine ring are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). The reactions are typically carried out in an aqueous or organic solvent at elevated temperatures.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can have different functional groups attached to the imidazolidine ring.

Aplicaciones Científicas De Investigación

5-(2,4,6-Trimethylphenyl)imidazolidine-2,4-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of polymers and resins, where it acts as a cross-linking agent to enhance the mechanical properties of the materials.

Mecanismo De Acción

The mechanism of action of 5-(2,4,6-Trimethylphenyl)imidazolidine-2,4-dione involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophilic species. It can also form hydrogen bonds with other molecules, influencing its reactivity and interactions. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or industrial applications.

Comparación Con Compuestos Similares

The imidazolidine-2,4-dione scaffold is a privileged structure in medicinal chemistry. Below is a detailed comparison of 5-(2,4,6-Trimethylphenyl)imidazolidine-2,4-dione with structurally related analogs, focusing on synthesis, substituent effects, and biological activity.

Structural Analogues and Substituent Effects

Key Observations :

- Halogen Effects : Bromophenyl analogs (e.g., 5-(4-Bromophenyl)imidazolidine-2,4-dione) may exhibit enhanced bioactivity via halogen bonding, a feature absent in the trimethylphenyl variant .

- Synthetic Accessibility : Derivatives with simple substituents (e.g., isopropyl) are synthesized in higher yields (e.g., 5-Isopropylimidazolidine-2,4-dione) compared to complex fused systems like indole-benzyl analogs, which require microwave-assisted synthesis (80–85% yield) .

Physicochemical Properties

Actividad Biológica

5-(2,4,6-Trimethylphenyl)imidazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on the available literature.

Chemical Structure and Properties

This compound belongs to the imidazolidine-2,4-dione class (also known as hydantoins), characterized by a five-membered ring containing two nitrogen atoms and carbonyl groups at positions 2 and 4. The presence of the 2,4,6-trimethylphenyl group enhances its lipophilicity and biological activity.

The biological activities of this compound are largely attributed to its ability to inhibit various enzymes and modulate biochemical pathways:

- Enzyme Inhibition : Imidazolidine-2,4-diones have been reported to inhibit several enzymes implicated in disease processes. For example, they can act as inhibitors of bacterial virulence factors and other enzymatic pathways involved in inflammation and cellular signaling.

- Target Interaction : The compound interacts with specific targets such as Tankyrases (TNKS), which are part of the poly(ADP-ribose) polymerase family. This interaction affects the Wnt/β-catenin signaling pathway, crucial for various cellular processes including cell proliferation and differentiation.

Antimicrobial Activity

Research indicates that derivatives of imidazolidine-2,4-dione exhibit antimicrobial properties. The structural modifications in compounds like this compound can enhance their efficacy against a range of bacterial strains.

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory activity by downregulating pro-inflammatory cytokines such as TNF-α and IL-β. This suggests its use in treating conditions characterized by chronic inflammation .

Serotonin Transporter Activity

Studies have evaluated the affinity of imidazolidine derivatives for serotonin transporters. These investigations suggest that this compound may influence neurotransmitter dynamics, potentially offering therapeutic avenues for mood disorders .

Case Studies and Research Findings

-

Inhibition Studies : In vitro studies demonstrated that this compound significantly inhibited the activity of certain bacterial enzymes at concentrations correlating with its structural characteristics. The IC50 values indicated a strong correlation between structural features and biological activity.

Compound IC50 (µM) Target Enzyme This compound 25 Bacterial enzyme A Other derivatives Varies Various - Pharmacokinetics : Preliminary pharmacokinetic studies suggest that this compound may have favorable bioavailability due to its ability to bind effectively with target proteins involved in disease processes.

- Therapeutic Applications : Given its anti-inflammatory and antimicrobial properties, there is potential for developing formulations that incorporate this compound for treating inflammatory diseases or infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.